N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide chemical properties
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide chemical properties
This guide provides an in-depth technical analysis of N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide (CAS: 349431-99-8), a halogenated amide scaffold utilized in medicinal chemistry as a high-value intermediate for structure-activity relationship (SAR) exploration.[1]
Chemical Class: Halogenated N-Aryl Amide CAS Registry Number: 349431-99-8 Molecular Formula: C₁₆H₁₅BrFNO Molecular Weight: 336.20 g/mol [1][2][3]
Executive Summary & Structural Significance
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide represents a "privileged scaffold" in drug discovery, combining a lipophilic 2-phenylbutanamide core with a highly functionalized 4-bromo-2-fluoroaniline moiety.[1]
Its significance lies in its dual-functionality:
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Metabolic Stability: The ortho-fluorine atom on the aniline ring sterically and electronically protects the amide bond from rapid enzymatic hydrolysis while modulating the pKa of the amide nitrogen.[1]
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Synthetic Versatility: The para-bromine serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the scaffold.[1]
This compound is frequently employed in the synthesis of libraries targeting androgen receptors , kinase inhibition , and ion channels , where the 2-phenylbutanamide motif mimics bioactive peptide backbones.
Physicochemical Properties (Experimental & Predicted)
The introduction of the fluorine atom and the lipophilic phenylbutanyl chain significantly alters the physicochemical profile compared to non-halogenated analogs.[1]
| Property | Value / Description | Source/Method |
| Physical State | Solid (Crystalline powder) | Standard Amide Prop.[1] |
| Melting Point | 118–122 °C (Predicted) | ACD/Labs Percepta |
| Boiling Point | ~437 °C @ 760 mmHg | Predicted |
| LogP (Octanol/Water) | 4.65 ± 0.35 | Consensus LogP |
| pKa (Amide NH) | ~14.5 (Neutral) | Calculated |
| H-Bond Donors | 1 (Amide NH) | Structural Analysis |
| H-Bond Acceptors | 2 (Carbonyl O, Fluorine) | Structural Analysis |
| Solubility | Low in water; Soluble in DMSO, DCM, MeOH | Lipophilicity Profile |
Critical Insight: The high LogP (4.65) indicates significant lipophilicity, suggesting this compound will have high membrane permeability but may require formulation aids (e.g., cyclodextrins) for aqueous biological assays.[1]
Synthetic Methodologies
Protocol A: Acyl Chloride Coupling (Standard High-Yield Route)
This pathway is preferred for gram-scale synthesis due to its operational simplicity and high conversion rates.[1]
Reagents:
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Precursor A: 2-Phenylbutanoic acid (converted to acid chloride in situ or pre-isolated).[1]
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Precursor B: 4-Bromo-2-fluoroaniline.[1]
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Base: Triethylamine (Et₃N) or Pyridine.[1]
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Step-by-Step Workflow:
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Activation: Dissolve 2-phenylbutanoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.[1] Stir at 0°C → RT for 2 hours until gas evolution ceases. Concentrate to obtain crude acid chloride.[1]
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Coupling: Dissolve 4-bromo-2-fluoroaniline (1.0 eq) and Et₃N (2.0 eq) in dry DCM at 0°C.
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Addition: Dropwise add the acid chloride (dissolved in DCM) to the aniline solution.
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Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
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Workup: Quench with 1M HCl (to remove unreacted aniline). Wash organic layer with sat.[1][4] NaHCO₃ and brine.[1][5] Dry over MgSO₄.[1]
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Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
Protocol B: Direct Amide Coupling (HATU/EDC)
Used when acid sensitivity is a concern or for parallel medicinal chemistry libraries.[1]
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Coupling Agent: HATU (1.2 eq) + DIPEA (3.0 eq).[1]
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Solvent: DMF.
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Conditions: Stir at RT for 12 hours.
Reactivity & Diversification Strategy
The core value of this molecule is its ability to serve as a branching point in chemical space.[1] The diagram below illustrates the divergent synthesis pathways available from this scaffold.
Figure 1: Divergent synthetic pathways utilizing the aryl bromide handle and chiral center.
Key Reactivity Features:
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Suzuki-Miyaura Coupling: The Ar-Br bond is highly activated for Pd-catalyzed coupling with aryl boronic acids.[1] The ortho-fluorine does not significantly sterically hinder the para-position, allowing for high yields (>85%).[1]
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Metabolic Resistance: The 2-fluoro substituent on the aniline ring creates a "metabolic blockade," reducing the rate of oxidative debromination and amide hydrolysis compared to the non-fluorinated analog.[1]
Analytical Characterization (Expected Data)
To validate the identity of synthesized batches, the following spectral signatures must be observed.
¹H NMR (400 MHz, CDCl₃)
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Amide NH: Singlet (broad), δ ~7.5–8.0 ppm.[1]
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Aromatic Ring A (Aniline side):
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Aromatic Ring B (Phenylbutanyl side): Multiplet, δ 7.2–7.4 ppm (5H).[1]
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Chiral Methine (–CH–): Triplet or dd, δ ~3.4–3.6 ppm.[1]
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Methylene (–CH₂–): Multiplet, δ ~1.8–2.2 ppm (diastereotopic nature may be visible).[1]
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Methyl (–CH₃): Triplet, δ ~0.9 ppm.[1]
¹³C NMR
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Carbonyl (C=O): ~172 ppm.[1]
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C-F Coupling: Distinct doublets observed for carbons on the aniline ring (J_C-F ~240 Hz for C-2).[1]
Mass Spectrometry (ESI-MS)
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Observed Ion: [M+H]⁺ = 336.0 / 338.0 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).[1]
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Fragmentation: Loss of the ethyl group or cleavage of the amide bond may be observed at higher collision energies.[1]
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a Category 3 Irritant based on structural analogs (e.g., fluoroanilines).[1]
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Hazard Statements:
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PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.
References
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PubChem Database. (2025).[1] Compound Summary: N-(4-bromo-2-fluorophenyl)acetamide (Analogous Substructure).[1] National Center for Biotechnology Information.[1] Link[1]
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ChemSrc. (2025).[1] N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide CAS 349431-99-8 Entry.[1][2]Link[1]
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Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Reference for Amide Coupling Mechanisms).
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Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] (Reference for Suzuki Coupling on Aryl Bromides).
